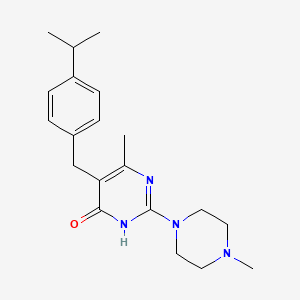
5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. Also known as PDE5 inhibitors, this compound has been studied for its ability to treat various medical conditions, including erectile dysfunction, pulmonary hypertension, and Raynaud's phenomenon. In
Wirkmechanismus
The mechanism of action of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one involves its ability to inhibit the activity of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, which in turn promotes the relaxation of smooth muscle cells and increases blood flow to the affected area. This mechanism of action is responsible for the therapeutic effects of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one in various medical conditions.
Biochemical and Physiological Effects:
5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects in the body. As a PDE5 inhibitor, it increases the levels of cGMP, which promotes the relaxation of smooth muscle cells and increases blood flow to the affected area. This effect has been observed in the penis, lungs, and other areas of the body. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in certain medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one for lab experiments is its well-established synthesis method, which produces high yields and purity of the compound. Additionally, its mechanism of action has been extensively studied, making it a suitable candidate for further research and development. However, one limitation of this compound is its potential for off-target effects, which may complicate its use in certain experimental settings. Careful consideration should be given to the dosage and administration of this compound in lab experiments to ensure accurate and reliable results.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one. One area of interest is the potential use of this compound in the treatment of other medical conditions, such as heart failure and stroke. Additionally, there is a need for further investigation into the long-term effects of this compound, particularly in terms of its safety and efficacy. Finally, the development of new synthesis methods and modifications to the chemical structure of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one may lead to the discovery of new therapeutic applications and improved efficacy.
Synthesemethoden
The synthesis method of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one involves the reaction of 4-isopropylbenzylamine with 2-(4-methylpiperazin-1-yl)acetic acid, followed by the condensation of the resulting intermediate with 6-methyl-2-chloropyrimidine. The final product is obtained through purification and crystallization processes. This synthesis method has been optimized to produce high yields and purity of the compound, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one has been extensively studied for its therapeutic potential in various medical conditions. One of the most well-known applications of this compound is in the treatment of erectile dysfunction, where it acts as a PDE5 inhibitor to enhance the effects of nitric oxide and increase blood flow to the penis. Additionally, it has been studied for its potential in treating pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Other potential applications include the treatment of Raynaud's phenomenon, a condition that causes blood vessels in the fingers and toes to narrow and restrict blood flow.
Eigenschaften
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)-5-[(4-propan-2-ylphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-14(2)17-7-5-16(6-8-17)13-18-15(3)21-20(22-19(18)25)24-11-9-23(4)10-12-24/h5-8,14H,9-13H2,1-4H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGISLXPRPHEEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-methylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6056451.png)
![ethyl 2-[(4-bromobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056458.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6056463.png)
![1-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6056466.png)
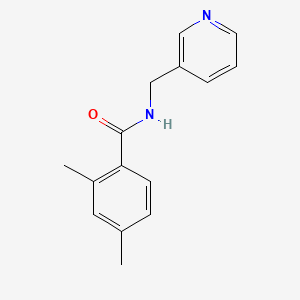
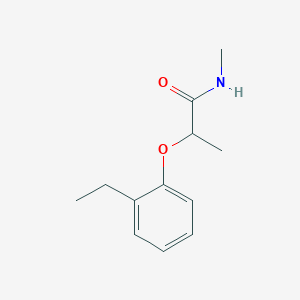
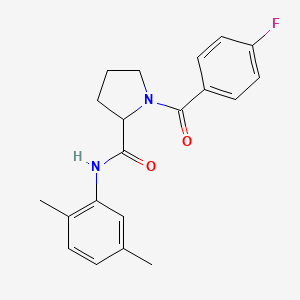
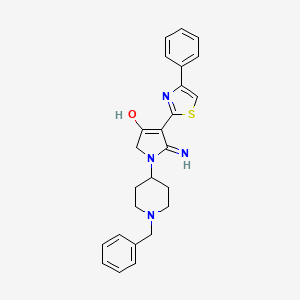
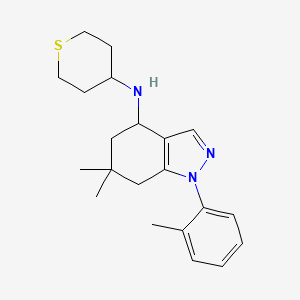
![1-(1-azepanyl)-3-(3-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6056504.png)
![N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6056512.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B6056524.png)
![3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4,5-trichlorophenyl)propanamide](/img/structure/B6056539.png)
![7-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6056547.png)